molecular formula C22H21N3O5S B3012457 2-[1-(2-methanesulfonylbenzoyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 2380188-94-1

2-[1-(2-methanesulfonylbenzoyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B3012457
CAS No.: 2380188-94-1
M. Wt: 439.49
InChI Key: SPSQIUMHKLKALO-UHFFFAOYSA-N
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Description

2-[1-(2-methanesulfonylbenzoyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a methanesulfonyl group, and a dihydropyridazinone core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methanesulfonylbenzoyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methanesulfonylbenzoyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring and the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-[1-(2-methanesulfonylbenzoyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(2-methanesulfonylbenzoyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

6-(2-methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-30-19-9-5-3-7-16(19)18-11-12-21(26)25(23-18)15-13-24(14-15)22(27)17-8-4-6-10-20(17)31(2,28)29/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSQIUMHKLKALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C(=O)C4=CC=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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